4-Methyl-N-octylpyridinium chloride 4-Methyl-N-octylpyridinium chloride
Brand Name: Vulcanchem
CAS No.: 141645-91-2
VCID: VC21126450
InChI: InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
SMILES: CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Molecular Formula: C14H24ClN
Molecular Weight: 241.8 g/mol

4-Methyl-N-octylpyridinium chloride

CAS No.: 141645-91-2

Cat. No.: VC21126450

Molecular Formula: C14H24ClN

Molecular Weight: 241.8 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-octylpyridinium chloride - 141645-91-2

Specification

CAS No. 141645-91-2
Molecular Formula C14H24ClN
Molecular Weight 241.8 g/mol
IUPAC Name 4-methyl-1-octylpyridin-1-ium;chloride
Standard InChI InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
Standard InChI Key XHEGBNCFWVDFAR-UHFFFAOYSA-M
SMILES CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Canonical SMILES CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Identification

4-Methyl-N-octylpyridinium chloride is a quaternary pyridinium salt that belongs to the broader class of ionic liquids. This compound is identified through several naming conventions and unique identifiers as outlined in Table 1.

ParameterInformation
Primary Name4-Methyl-N-octylpyridinium chloride
CAS Number141645-91-2
Molecular FormulaC₁₄H₂₄ClN
Molecular Weight241.80000
Alternative Names1-n-octyl-4-methylpyridinium chloride; Pyridinium,4-methyl-1-octyl-,chloride (1:1); Pyridinium,4-methyl-1-octyl-,chloride (9CI)

The compound is characterized by a pyridinium ring with a methyl group at the 4-position and an octyl chain attached to the nitrogen, forming a quaternary ammonium structure with chloride as the counter-ion . This structural arrangement contributes to its amphiphilic nature, containing both hydrophilic (cationic pyridinium head) and hydrophobic (octyl chain) components.

Synthesis Methodologies

General Synthetic Approach

The synthesis of 4-Methyl-N-octylpyridinium chloride typically follows a quaternization reaction pathway, utilizing appropriate precursors and reaction conditions to achieve high yields and purity. The primary synthetic route involves the alkylation of 4-methylpyridine with 1-chlorooctane under controlled conditions.

Based on documented procedures, the synthesis can achieve yields of approximately 85%, making it an efficient process for both laboratory and potential industrial applications . The reaction fundamentally involves nucleophilic substitution, where the nitrogen of 4-methylpyridine attacks the primary carbon of 1-chlorooctane, resulting in the formation of the quaternary pyridinium salt.

Reagents and Materials

The synthesis requires specific starting materials of high purity to ensure product quality. Key reagents are detailed in Table 2.

ChemicalCAS NumberMinimum Purity (%)
4-methylpyridine108-89-499.0
1-chlorooctane111-85-399.0
Dichloromethane (solvent)75-09-2≥99.8

These reagents must be of analytical grade to ensure high product purity . The reaction typically requires anhydrous conditions to prevent side reactions and maximize yield.

Applications in Electrochemistry

Electrocatalytic Properties

One of the most significant applications of 4-Methyl-N-octylpyridinium chloride lies in electrochemistry, particularly as a component in modified electrodes for electrocatalysis. Research has demonstrated its effectiveness when incorporated into carbon paste electrodes, creating what are termed carbon ionic liquid electrodes (CILEs) .

These CILEs demonstrate remarkable electrocatalytic activity toward sulfite oxidation, shifting the oxidation potential to more negative values compared to conventional carbon paste electrodes (CPEs). This property makes them potentially valuable for electrochemical sensing applications .

Comparative Performance in Sulfite Detection

The performance of 4-Methyl-N-octylpyridinium-based electrodes has been systematically compared with other pyridinium ionic liquid-modified electrodes. In particular, electrodes modified with 4-methyl-N-octylpyridinium hexafluorophosphate (referred to as CILE/CH₃ in some studies) have shown superior sensitivity for sulfite detection compared to other substituted pyridinium ionic liquids .

This enhanced performance is attributed to the electronic properties of the methyl substituent at the 4-position of the pyridinium ring, which appears to provide an optimal balance of electron density for the electrocatalytic process. The analytical parameters for sulfite detection using these electrodes include:

ParameterValue
Limit of Detection0.129 mM
Analytical Sensitivity19.5 J/mM
Limit of Quantification0.43 mM

These values indicate excellent analytical performance, particularly in terms of sensitivity, making these electrodes promising for sulfite determination in various matrices .

Surface Chemistry and Micellar Properties

Micellization Behavior

As an amphiphilic compound with a charged head group and a hydrophobic tail, 4-Methyl-N-octylpyridinium chloride exhibits self-assembly into micellar structures in aqueous solution. The critical micellar concentration (CMC) has been determined to be 175 mM, which represents the threshold concentration at which micelles begin to form .

This micellization behavior is concentration-dependent and can be monitored through conductivity measurements. The specific conductivity (κ) shows two distinct linear regions with respect to concentration, with the intersection point corresponding to the CMC .

Effect of Counter-ion Substitution

Research has demonstrated dramatic changes in surface properties when the chloride counter-ion is replaced with dodecyl sulfate. The resulting compound, [C₈γPic]DS, exhibits a CMC approximately 100 times lower (1.5 mM) than that of [C₈γPic]Cl (175 mM) . This substantial reduction is attributed to the increased hydrophobicity contributed by the long-chain dodecyl sulfate anion.

Temperature Effects on Surface Properties

The surface properties of 4-Methyl-N-octylpyridinium-based compounds show temperature dependence. For instance, with increasing temperature, the CMC values slightly increase, which is consistent with behavior observed in other surface-active ionic liquids and conventional ionic surfactants .

Additionally, the degree of counterion dissociation (β) increases with temperature, which is attributed to the enhanced mobility of ions facilitating micelle formation at elevated temperatures . This temperature-dependent behavior provides insights into the thermodynamics of micellization and could inform applications requiring temperature-controlled surface activity.

Comparative Analysis with Related Compounds

Structural Variants and Their Properties

4-Methyl-N-octylpyridinium chloride belongs to a broader family of pyridinium-based ionic compounds, each with distinct properties depending on their substitution pattern. A comparative analysis reveals how structural modifications affect physicochemical and functional properties.

For example, studies have compared various 4-substituted N-octylpyridinium compounds, including those with methyl, methoxy, cyano, and trifluoromethyl substituents at the 4-position . These substitutions provide different electronic effects (inductive vs. mesomeric) that influence the compounds' behavior in electrochemical applications.

The electrocatalytic activity follows a pattern where inductive-substituents (methyl and trifluoromethyl) generally enhance catalytic performance, while mesomeric-substituents (methoxy, cyano) may diminish electrocatalytic behavior for certain oxidation reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator